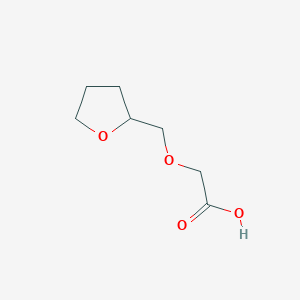
N-(3-Chlor-2-methylphenyl)-1,3,5-triazin-2,4-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine" is a derivative of the 1,3,5-triazine family, which is known for its versatility in chemical reactions and applications in various fields, including materials science and pharmaceuticals. The 1,3,5-triazine core is a planar, symmetrical, six-membered ring containing three nitrogen atoms at the 1, 3, and 5 positions, which allows for a variety of substitutions at the 2, 4, and 6 positions to create compounds with diverse properties and activities.
Synthesis Analysis
The synthesis of compounds related to "N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine" can be complex, involving multiple steps and the potential for various side reactions. For instance, the synthesis of phenyl-1,3,5-triazine functional aromatic polyamides involves a three-step reaction starting from 2,4,6-trichloro-1,3,5-triazine, leading to the formation of high-molecular-weight polymers with good solubility and mechanical properties . This demonstrates the synthetic versatility of the triazine ring when combined with other functional groups.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the triazine ring, which can influence the physical and chemical properties of the compound. The presence of substituents, such as a 3-chloro-2-methylphenyl group, can further modify these properties, potentially enhancing the compound's thermal stability, solubility, and reactivity. The planar nature of the triazine ring often facilitates stacking and intermolecular interactions, which can be beneficial in the formation of polymers and other macromolecular structures .
Chemical Reactions Analysis
Triazine derivatives are known to undergo a variety of chemical reactions, including substitution reactions where the chlorine atoms of the triazine ring can be replaced by other groups. For example, the reaction of trichloro-1,3,5-triazine with different N-substituted pyrroles and indoles leads to products with substitutions at specific positions on the five-membered ring . These reactions are crucial for the functionalization of the triazine ring and the creation of compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by the substituents attached to the triazine ring. For example, the introduction of phenyl groups can lead to increased thermal stability and solubility in organic solvents . The triazine ring itself contributes to the rigidity and planarity of the molecule, which can affect the melting point, boiling point, and crystallinity of the compound. Additionally, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its reactivity and potential applications in material science or as pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Urease-Inhibition
N-(3-Chlor-2-methylphenyl)-1,3,5-triazin-2,4-diamin: wurde auf sein Potenzial als Urease-Inhibitor untersucht. Urease ist ein Enzym, das verschiedene Gesundheitsprobleme verursachen kann, wie z. B. Nierensteine und Magengeschwüre. Verbindungen mit einem Thioharnstoff-Gerüst, ähnlich dem in Frage stehenden, haben eine starke inhibitorische Aktivität gegen Urease gezeigt, was auf potenzielle pharmazeutische Anwendungen hindeutet .
Antibakterielle Aktivität
Die Derivate der Verbindung wurden synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht. Insbesondere wurden sie gegen Bakterien wie Staphylococcus aureus und Chromobacterium violaceum getestet, was auf die potenzielle Verwendung bei der Entwicklung neuer antibakterieller Wirkstoffe hindeutet .
Pharmazeutische Chemie
In der pharmazeutischen Chemie spielt das Thioharnstoff-Gerüst—das strukturell mit This compound verwandt ist—eine entscheidende Rolle. Es ist an der Synthese verschiedener Medikamente beteiligt, darunter solche mit entzündungshemmenden und antimikrobiellen Eigenschaften. Dies deutet darauf hin, dass die Verbindung ein wichtiger Zwischenstoff in der Medikamentenentwicklung sein könnte .
Organische Synthese
Die Verbindung dient als Vorläufer in der organischen Synthese, insbesondere in der Hantzsch-Thiazol-Synthese. Diese Reaktion ist bedeutsam für die Herstellung von Thiazol-Derivaten, die in der Entwicklung verschiedener Medikamente wichtig sind .
Berechnungschemie
This compound: und seine Derivate können in Berechnungschemie-Studien verwendet werden, um Wechselwirkungen mit biologischen Zielstrukturen zu modellieren, die biologische Aktivität vorherzusagen und neue Verbindungen mit gewünschten Eigenschaften zu entwerfen .
Enzymhemmende Aktivität
Die Verbindung wurde auf ihre enzymhemmende Aktivität, insbesondere gegen Jack-Bean-Urease, charakterisiert. Diese Aktivität wird durch die Fähigkeit der Verbindung gemessen, das Enzym zu hemmen, was ein kritischer Faktor bei der Medikamentenentwicklung für Krankheiten im Zusammenhang mit der Urease-Aktivität ist .
Medikamentenforschung
Diese Verbindung ist in den Medikamentenforschungsprozess involviert, in dem sie zur Synthese neuartiger Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt werden kann. Ihre strukturellen Merkmale machen sie zu einem wertvollen Gerüst für die Herstellung neuer Moleküle, die auf verschiedene biologische Aktivitäten getestet werden können .
Chemische Bildung
Schließlich kann This compound in der chemischen Bildung verwendet werden, um Prinzipien der medizinischen Chemie und der Medikamentenentwicklung zu demonstrieren. Ihre Anwendungen in der Urease-Inhibition und der antibakteriellen Aktivität liefern praktische Beispiele dafür, wie chemische Verbindungen für den medizinischen Einsatz entwickelt und getestet werden .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in bacterial fatty acid synthesis and steroid hormone biosynthesis, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may inhibit the activity of its target enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The compound’s interaction with its targets can affect multiple biochemical pathways. For instance, inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] can disrupt fatty acid synthesis in bacteria, affecting their growth and survival . Similarly, inhibition of Corticosteroid 11-beta-dehydrogenase isozyme 1 can alter steroid hormone levels in humans, potentially affecting a range of physiological processes .
Pharmacokinetics
Similar compounds have been shown to have variable absorption and distribution profiles, protein binding characteristics, and routes of elimination .
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on its specific targets and the biochemical pathways it affects. Potential effects could include disruption of bacterial growth and survival, alteration of steroid hormone levels, and potential impacts on human health and disease .
Eigenschaften
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c1-6-7(11)3-2-4-8(6)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGUTRJUZSEQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424201 |
Source


|
| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879624-53-0 |
Source


|
| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


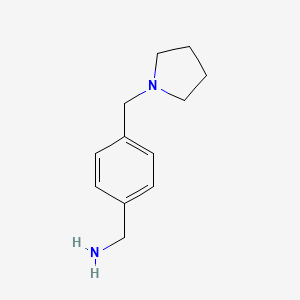
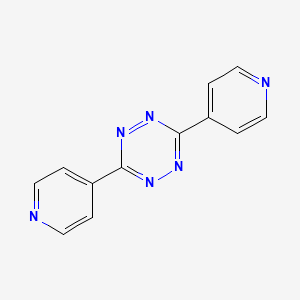
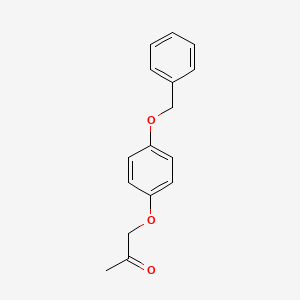
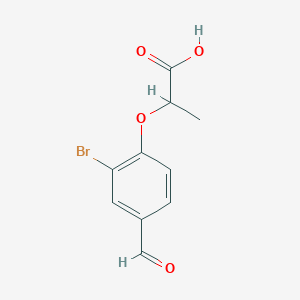
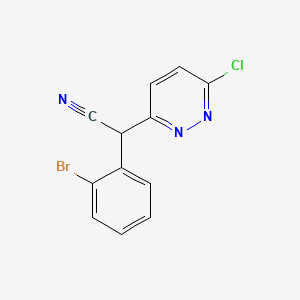

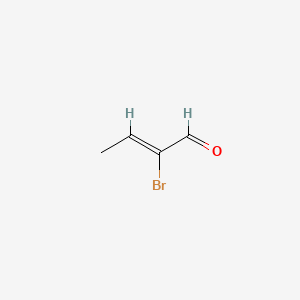


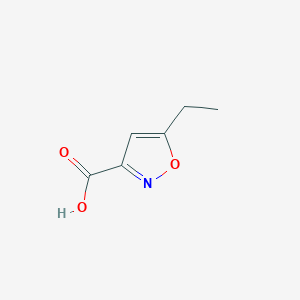
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)
